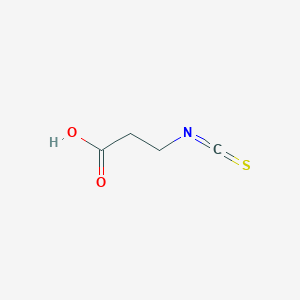

3-Isothiocyanatopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Isothiocyanatopropanoic acid is an organic compound with the molecular formula C4H5NO2S. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isothiocyanatopropanoic acid can be synthesized through several methods. One common approach involves the reaction of amines with thiophosgene, which produces isothiocyanates . Another method includes the use of carbon disulfide and di-tert-butyl dicarbonate as catalysts . These reactions typically require mild conditions and are carried out under nitrogen protection to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves the reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent . This method is favored due to its low toxicity, cost-effectiveness, and high yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Isothiocyanatopropanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions typically yield amines.

Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Isothiocyanatopropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-isothiocyanatopropanoic acid exerts its effects involves the interaction with various molecular targets and pathways. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, including the inhibition of enzymes and disruption of cellular processes .

Comparison with Similar Compounds

- Allyl isothiocyanate

- Benzyl isothiocyanate

- Phenethyl isothiocyanate

- Sulforaphane

- Iberin

Comparison: 3-Isothiocyanatopropanoic acid is unique due to its propanoic acid backbone, which imparts distinct chemical properties compared to other isothiocyanates. For example, allyl isothiocyanate is more volatile, while benzyl isothiocyanate has a higher molecular weight and different reactivity profile .

Biological Activity

3-Isothiocyanatopropanoic acid (ITC-PA) is a compound derived from cruciferous vegetables, known for its potential health benefits, particularly in cancer prevention and other biological activities. This article explores the biological activity of ITC-PA, focusing on its mechanisms, effects on various diseases, and potential therapeutic applications.

This compound is characterized by the presence of an isothiocyanate group, which is known for its reactive nature and ability to interact with various biological molecules. Its chemical structure can be represented as follows:

- Molecular Formula : C₄H₆N₂OS

- Molecular Weight : 118.16 g/mol

The biological activity of ITC-PA is primarily attributed to its ability to modulate cellular pathways involved in detoxification, apoptosis, and inflammation. Key mechanisms include:

- Antioxidant Activity : ITC-PA exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This action is crucial in preventing cellular damage associated with chronic diseases, including cancer .

- Anticancer Effects : Research indicates that ITC-PA can inhibit the growth of cancer cells through various mechanisms:

Anticancer Properties

In vitro studies have demonstrated that ITC-PA can significantly reduce the viability of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 25 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 20 | Inhibition of migration |

These findings suggest that ITC-PA may serve as a promising candidate for the development of novel anticancer therapies.

Anti-inflammatory Effects

ITC-PA has also been shown to exhibit anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This action is beneficial in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

- Case Study on Lung Cancer : In a preclinical trial involving A549 cells, treatment with ITC-PA reduced cell viability by over 50% compared to untreated controls. The study highlighted its potential as an adjunct therapy in lung cancer treatment .

- Study on Inflammatory Bowel Disease : A study examining the effects of ITC-PA on a murine model of colitis demonstrated significant reductions in disease severity and inflammatory markers, suggesting its utility in managing inflammatory bowel conditions .

Future Directions

The promising biological activities of this compound warrant further investigation into its therapeutic potential. Future research should focus on:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and long-term effects of ITC-PA.

- Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety in human subjects, particularly among populations at high risk for cancer.

Properties

Molecular Formula |

C4H5NO2S |

|---|---|

Molecular Weight |

131.16 g/mol |

IUPAC Name |

3-isothiocyanatopropanoic acid |

InChI |

InChI=1S/C4H5NO2S/c6-4(7)1-2-5-3-8/h1-2H2,(H,6,7) |

InChI Key |

CJFSAHFLSLDVDV-UHFFFAOYSA-N |

Canonical SMILES |

C(CN=C=S)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.